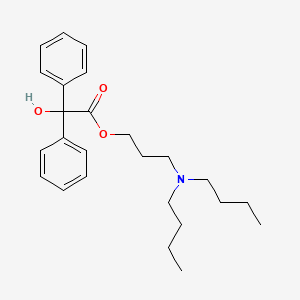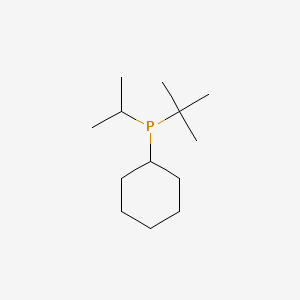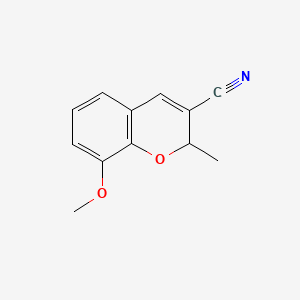
1-Octanoyl-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octanoyl-beta-D-glucopyranoside is a chemical compound with the molecular formula C16H30O7. It is a glucoside derivative where an octanoyl group is attached to the beta-D-glucopyranoside. This compound is known for its surfactant properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octanoyl-beta-D-glucopyranoside can be synthesized through a multi-step process. One common method involves the reaction of 2,3,4,6-tetra-acetyl bromo-glucose with octanol in the presence of zinc oxide as a catalyst. This reaction yields 1-octyl-2,3,4,6-tetra-acetyl-beta-D-glucopyranoside, which is then subjected to deacetylation to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of zinc oxide as a catalyst is preferred due to its cost-effectiveness and stability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octanoyl-beta-D-glucopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction typically involves the use of acidic or basic conditions to cleave the glycosidic bond.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Substitution: Nucleophilic substitution reactions can occur, where the octanoyl group can be replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound can yield glucose and octanoic acid .
Applications De Recherche Scientifique
1-Octanoyl-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Mécanisme D'action
The mechanism of action of 1-Octanoyl-beta-D-glucopyranoside involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This property makes it useful in solubilizing membrane proteins and forming stable lipid vesicles for drug delivery .
Comparaison Avec Des Composés Similaires
Octyl-beta-D-glucopyranoside: Similar in structure but lacks the octanoyl group.
Decyl-beta-D-glucopyranoside: Contains a longer alkyl chain compared to 1-Octanoyl-beta-D-glucopyranoside.
Dodecyl-beta-D-glucopyranoside: Features an even longer alkyl chain, providing different surfactant properties .
Uniqueness: this compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in solubilizing membrane proteins and forming lipid vesicles. Its octanoyl group provides distinct advantages in terms of stability and interaction with lipid bilayers .
Propriétés
Formule moléculaire |
C14H26O7 |
|---|---|
Poids moléculaire |
306.35 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] octanoate |
InChI |
InChI=1S/C14H26O7/c1-2-3-4-5-6-7-10(16)21-14-13(19)12(18)11(17)9(8-15)20-14/h9,11-15,17-19H,2-8H2,1H3/t9-,11-,12+,13-,14+/m1/s1 |
Clé InChI |
MHQWMCFSLKPQTC-LPUQOGTASA-N |
SMILES isomérique |
CCCCCCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canonique |
CCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-4,7-Epoxycyclobuta[b]indole](/img/structure/B13803296.png)

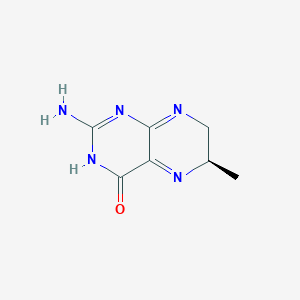


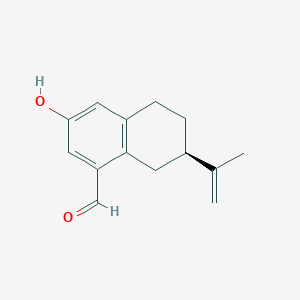
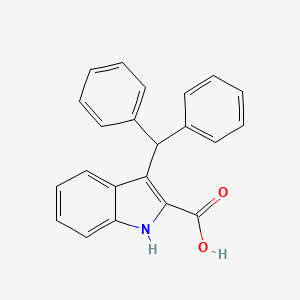
![Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13803326.png)
